3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate
Overview
Description
The compound “3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate” is a versatile material used in scientific research. It has a molecular weight of 316.76 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.76 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Pharmaceutical Research: Kv1.3 Ion Channel Blockers
This compound has been identified as a potential blocker of the Kv1.3 ion channel . Kv1.3 channels are significant in the functioning of effector memory T cells, and blockers of these channels are being researched for their potential to treat autoimmune diseases. The analogs of this compound could lead to the development of new therapeutic agents targeting conditions such as multiple sclerosis and rheumatoid arthritis.
Antimicrobial Activity: Targeting Bacterial Infections
Research has indicated that derivatives of 1,2-benzothiazine, which include the structure of the compound , exhibit antimicrobial activity . Although the activity may be weaker compared to traditional antibiotics like streptomycin, there is potential for optimization and use in combating bacterial strains resistant to other antibiotics.
Safety and Hazards
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIOGFWXQKITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)CCl)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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